4-(Hydroxymethyl)azetidin-2-one
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Overview
Description
4-(Hydroxymethyl)azetidin-2-one is a chemical compound with the molecular formula C4H7NO2 and a molecular weight of 101.11 . It is a powder in physical form and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
A series of lipophilic ester derivatives of 4-(Hydroxymethyl)azetidin-2-one has been synthesized in three steps from (S)-4-(benzyloxycarbonyl)-azetidin-2-one . Another method involves the reaction of glycine enolates with imines of a glycoaldehyde .Molecular Structure Analysis
The InChI code for 4-(Hydroxymethyl)azetidin-2-one is 1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7) . The molecule contains a total of 14 bonds, including 7 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Beta-Lactam .Chemical Reactions Analysis
Azetidines are known for their unique reactivity driven by considerable ring strain . They have been used in various transformations to test the stability of the azetidine ring .Physical And Chemical Properties Analysis
4-(Hydroxymethyl)azetidin-2-one has a melting point of 71-72 degrees Celsius . It is a solid at room temperature .Scientific Research Applications
Synthesis and Derivatives
4-(Hydroxymethyl)azetidin-2-one and its derivatives are key in various synthetic processes. For instance, 4-(2′-Hydroxyethyl)azetidin-2-one, a significant synthetic intermediate for carbapenem antibiotics, is derived from 4-acetoxy-2-pyridones through photolysis, catalytic hydrogenation, and basic hydrolysis (Kaneko, Naito, & Saito, 1984). Additionally, 4-alkyliden-azetidin-2-ones, obtained from 4-acetoxy-azetidinones and diazoesters, demonstrate promising antibiotic activity against multidrug-resistant bacteria (Broccolo et al., 2006).
Biological Evaluation and Potential
In the realm of antiviral research, enantiomerically pure syntheses of [(2′ S , 3′ S )-bis(hydroxymethyl)azetidin-1-yl] adenine and guanine have shown efficacy against HSV-1, -2, and HIV-1 (Nishiyama et al., 1995). Furthermore, derivatives of (S)-1-(pent-4′-enoyl)-4-(hydroxymethyl)-azetidin-2-one have been evaluated as inhibitors of human fatty acid amide hydrolase (hFAAH), showing selectivity and activity in the micromolar range (Caruano et al., 2014).
Chemical Transformations
Chemical transformations involving 4-(Hydroxymethyl)azetidin-2-one are crucial in various syntheses. For example, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones were transformed into CF3-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones, demonstrating the versatility of these compounds as building blocks (Dao Thi et al., 2018). Also, azetidin-2-ones have been synthesized and evaluated as antimicrobial agents against various pathogens, highlighting their potential in developing new treatments (Halve et al., 2007).
Safety and Hazards
Future Directions
Azetidines, including 4-(Hydroxymethyl)azetidin-2-one, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the synthesis and reactivity of azetidines have been reported, and future research will likely continue to explore their unique properties and potential applications .
properties
IUPAC Name |
4-(hydroxymethyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUSUDPOSFRAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)azetidin-2-one | |
CAS RN |
74694-48-7 |
Source
|
Record name | 4-(hydroxymethyl)azetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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